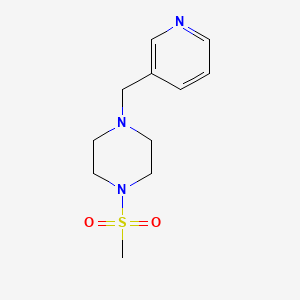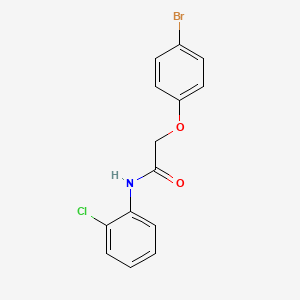![molecular formula C17H23N3O3 B5584975 4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5584975.png)
4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole-tethered oxazepine compounds, including "4-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoyl]-1,4-oxazepan-6-ol," are of significant interest due to their potential applications in various fields, including nonlinear optical (NLO) applications and as intermediates in the synthesis of pharmaceuticals and materials with unique properties. These compounds are synthesized through multi-step reactions involving N-alkylated benzimidazole derivatives.
Synthesis Analysis
The synthesis of benzimidazole-tethered oxazepine compounds involves several steps starting from o-phenylenediamine to yield N-alkylated benzimidazole 2-carboxaldehyde, which is further processed to produce the desired oxazepine hybrids. These reactions typically result in good to excellent yields and involve intermediate steps that allow for the introduction of various functional groups, adjusting the molecular structure to achieve the desired properties (Almansour et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been thoroughly analyzed using X-ray diffraction and DFT studies. These analyses reveal a close agreement between calculated molecular structures and their X-ray structures. The charge distributions, electrophilic and nucleophilic reactivity regions, and frontier molecular orbitals have been studied to understand the compounds' reactivity and stability. The NBO method helps in understanding the charge distributions at different atomic sites, providing insights into the molecular structure's electronic properties (Almansour et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that modify their structure and properties. For instance, reductive splitting and oxidative cyclization are common reactions that lead to the formation of new derivatives with different functional groups. Such modifications significantly impact the chemical properties and potential applications of these compounds (Fryšová et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. These properties are influenced by the molecular structure, the presence of functional groups, and the degree of molecular symmetry. The crystal packing and molecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in defining the compounds' physical properties (Geiger & Isaac, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)-1-(6-hydroxy-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11-3-4-14-17(12(11)2)19-15(18-14)5-6-16(22)20-7-8-23-10-13(21)9-20/h3-4,13,21H,5-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLTHYKDYOPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)N3CCOCC(C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-morpholinecarboxamide](/img/structure/B5584895.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)

![1-(4-isopropylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5584919.png)
![2-methyl-4-(4-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5584920.png)
![3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5584934.png)
![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![4-methyl-3-oxo-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3,4-dihydro-2-quinoxalinecarboxamide hydrochloride](/img/structure/B5584980.png)
![N,5-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5584988.png)

![3-(2-ethylbutyl)-8-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5584997.png)